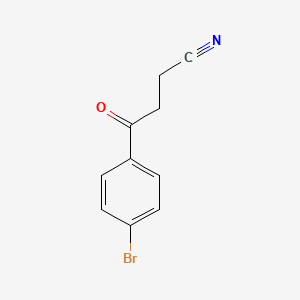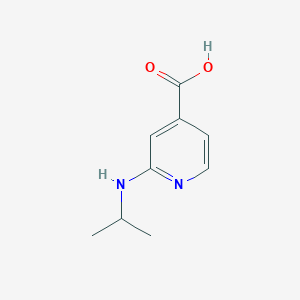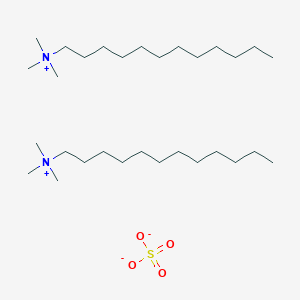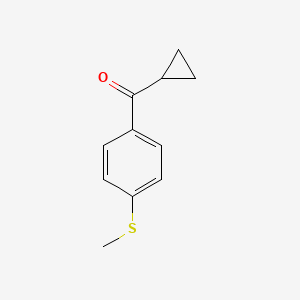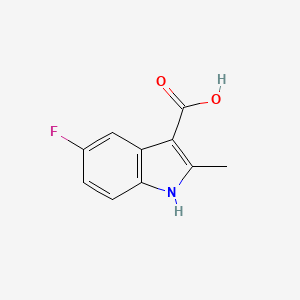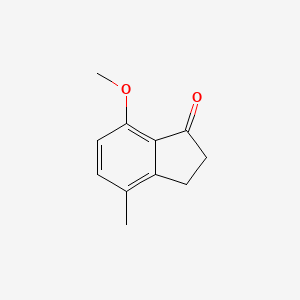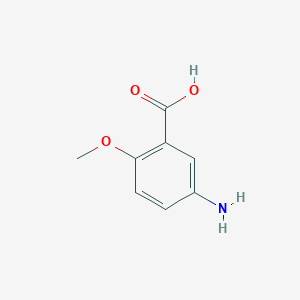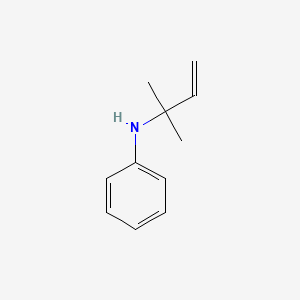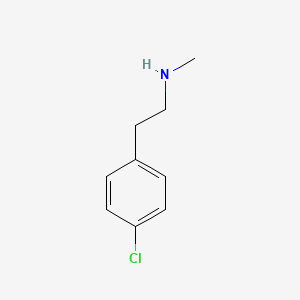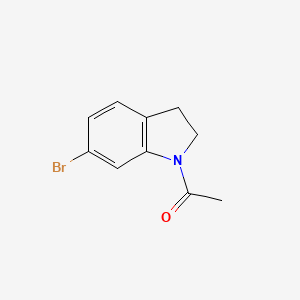
1-(6-Bromoindolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “1-(6-Bromoindolin-1-yl)ethanone” involves the reaction of 6-bromoindoline with acetyl chloride in the presence of sodium hydrogencarbonate . The reaction yields “1-(6-Bromoindolin-1-yl)ethanone” as a white solid with a yield of 55% .Molecular Structure Analysis
The molecular structure of “1-(6-Bromoindolin-1-yl)ethanone” consists of an indolinone core with a bromine atom at the 6th position and an ethanone group attached to the nitrogen atom of the indolinone .Physical And Chemical Properties Analysis
“1-(6-Bromoindolin-1-yl)ethanone” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.31, indicating its lipophilicity . It is soluble, with a solubility of 0.324 mg/ml .Aplicaciones Científicas De Investigación
HIV-1 Replication Inhibition
A study on the design and synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which are structurally related to "1-(6-Bromoindolin-1-yl)ethanone", highlighted their potential as inhibitors of HIV-1 replication. Among these derivatives, specific compounds demonstrated promising activity against HIV-1 replication without significant cytotoxicities, suggesting a potential pathway for developing new therapeutic agents targeting HIV-1 (Che et al., 2015).
Immunomodulatory Activity
Research on new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, including compounds structurally similar to "1-(6-Bromoindolin-1-yl)ethanone", revealed that some of these compounds possess potent immunosuppressive and immunostimulatory activities. These compounds demonstrated significant inhibitory effects on LPS-stimulated NO generation, along with strong cytotoxicity against various cancer cell lines, indicating their potential for further development as multipotent compounds with promising biological activities (Abdel‐Aziz et al., 2011).
Synthetic Methodology and Chemical Analysis
A study on the synthesis of "1-(6-Bromo-pyridin-3-yl)-ethanone" from 2,5-dibromo-pyridine through magnesium halide exchange and nucleophilic substitution reactions provided insights into the efficient synthesis of bromoindolin derivatives. The methodology employed offers a straightforward and mild approach to synthesizing similar compounds, potentially useful for various scientific research applications (Jin, 2015).
Safety And Hazards
Direcciones Futuras
The future directions for “1-(6-Bromoindolin-1-yl)ethanone” could involve further exploration of its potential as a therapeutic agent, given the reported activity of related compounds against TRIM24/BRPF1 bromodomains . Additionally, its use as an intermediate in the synthesis of other bioactive compounds could be further explored .
Propiedades
IUPAC Name |
1-(6-bromo-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDQGYCFLQERH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551499 |
Source


|
| Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromoindolin-1-yl)ethanone | |
CAS RN |
114744-53-5 |
Source


|
| Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114744-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

